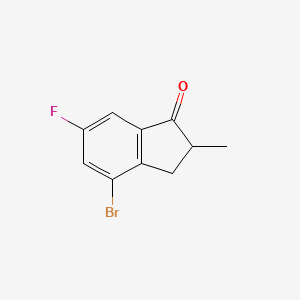4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
CAS No.: 892575-68-7
Cat. No.: VC8309799
Molecular Formula: C10H8BrFO
Molecular Weight: 243.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 892575-68-7 |
|---|---|
| Molecular Formula | C10H8BrFO |
| Molecular Weight | 243.07 g/mol |
| IUPAC Name | 4-bromo-6-fluoro-2-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3 |
| Standard InChI Key | MKUZXFBBRWSXHC-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C1=O)C=C(C=C2Br)F |
| Canonical SMILES | CC1CC2=C(C1=O)C=C(C=C2Br)F |
Introduction
Chemical Identification and Structural Properties
4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one belongs to the indanone family, a class of bicyclic compounds featuring a fused benzene and cyclopentanone ring. Its systematic IUPAC name reflects the positions of its substituents: bromine (C4), fluorine (C6), and methyl (C2) groups. The compound’s molecular formula is C₁₀H₈BrFO, with a molecular weight of 243.07 g/mol . The presence of electron-withdrawing halogens (Br, F) and a methyl group influences its reactivity, making it a versatile building block in nucleophilic substitution and cross-coupling reactions.
Key Structural Features:
-
Bicyclic Framework: The 2,3-dihydro-1H-inden-1-one core provides rigidity, enhancing binding affinity in target biomolecules.
-
Halogen Substituents: Bromine’s polarizability and fluorine’s electronegativity modulate electronic properties, affecting solubility and metabolic stability.
-
Methyl Group: The C2 methyl substituent introduces steric effects, potentially hindering rotamers and stabilizing specific conformations .
Synthesis and Manufacturing
The synthesis of 4-bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves multi-step organic reactions, though detailed protocols are proprietary. General approaches for analogous indanones include:
-
Friedel-Crafts Acylation: Introducing acyl groups to aromatic precursors, followed by halogenation.
-
Halogenation: Electrophilic bromination/fluorination using reagents like N-bromosuccinimide (NBS) or Selectfluor®.
-
Reduction: Selective reduction of ketones to alcohols (e.g., NaBH₄/ethanol) and subsequent oxidation .
MolCore BioPharmatech, a leading manufacturer, produces the compound with ≥97% purity under ISO-certified conditions, ensuring consistency for API synthesis .
Table 1: Synthetic Parameters for Analogous Indanones
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄ | 85% | |
| Fluorination | KF, DMF | 78% | |
| Methylation | CH₃I, K₂CO₃ | 90% |
Physicochemical Properties
The compound’s properties are inferred from structural analogs due to limited experimental data. Key parameters include:
-
Boiling Point: ~301°C (extrapolated from non-methylated analog)
-
Storage: Stable at room temperature in sealed, dry containers
The methyl group marginally increases hydrophobicity compared to non-methylated analogs (e.g., C₉H₆BrFO), enhancing lipid membrane permeability .
Applications in Pharmaceutical Research
4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is pivotal in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated structure enables:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to generate biaryl motifs.
-
Nucleophilic Aromatic Substitution: Displacement of bromine with amines or thiols to diversify pharmacophores .
Recent studies highlight its role in optimizing drug candidates’ pharmacokinetic profiles by balancing solubility and metabolic stability .
Comparative Analysis with Related Compounds
Table 2: Comparison of Halogenated Indanones
The methyl group in the target compound reduces rotational freedom, potentially improving binding specificity in target proteins compared to non-methylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume